![molecular formula C22H28N4O2 B13145783 9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]- CAS No. 123296-26-4](/img/structure/B13145783.png)
9,10-Anthracenedione, 1,5-bis[(4-aminobutyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione is a derivative of anthracene-9,10-dione, a compound known for its diverse applications in various fields such as dye production, pharmaceuticals, and analytical chemistry. This compound is characterized by the presence of two 4-aminobutyl groups attached to the anthracene-9,10-dione core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 80-100°C, and maintained for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, hydroquinones, and various substituted anthracene-9,10-dione derivatives .
Scientific Research Applications
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and its ability to interact with DNA and proteins.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione involves its interaction with cellular components such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death. Additionally, it can inhibit the activity of certain enzymes, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Mitoxantrone: A well-known anthracene-9,10-dione derivative used in cancer therapy.
Ametantrone: Another anthracene-9,10-dione derivative with anticancer properties.
Anthraquinone: The parent compound of many anthracene-9,10-dione derivatives, widely used in dye production.
Uniqueness
1,5-Bis((4-aminobutyl)amino)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with DNA and proteins makes it a valuable compound for research in medicinal chemistry and drug development .
Properties
CAS No. |
123296-26-4 |
|---|---|
Molecular Formula |
C22H28N4O2 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
1,5-bis(4-aminobutylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H28N4O2/c23-11-1-3-13-25-17-9-5-7-15-19(17)21(27)16-8-6-10-18(20(16)22(15)28)26-14-4-2-12-24/h5-10,25-26H,1-4,11-14,23-24H2 |
InChI Key |
CSNIVFSAZYBKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NCCCCN)C(=O)C3=C(C2=O)C(=CC=C3)NCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl[(4-methyl-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]amine](/img/structure/B13145702.png)
![2-(3'-(9,9-Dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13145707.png)
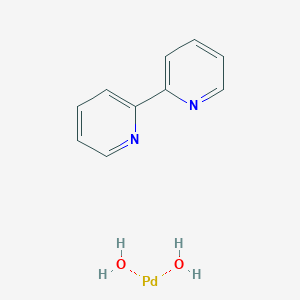
![3-((4-(4-Chlorobenzyl)-5-oxo-1,2,4,5,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methyl)benzonitrile](/img/structure/B13145713.png)
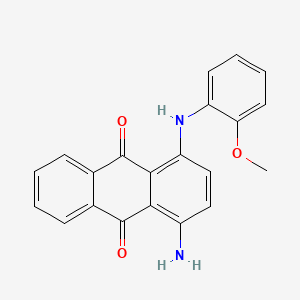
![1-[(5-Bromothiophen-2-yl)methyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B13145729.png)
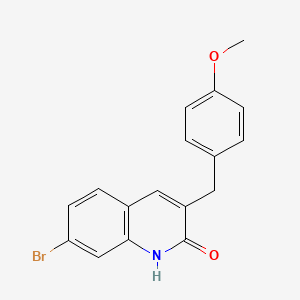
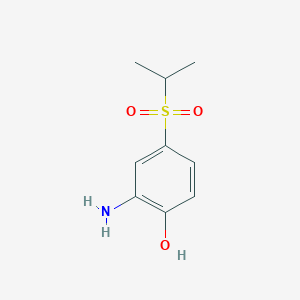
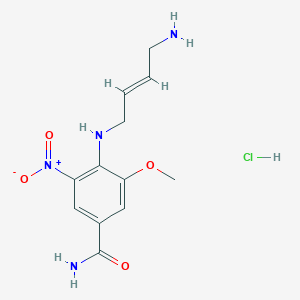
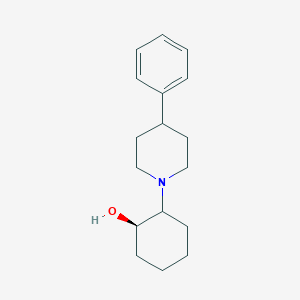
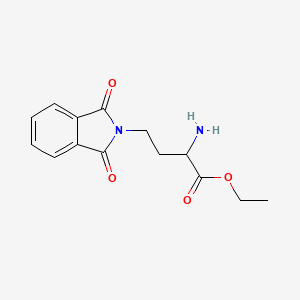
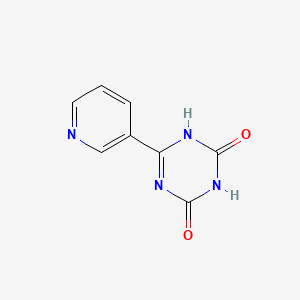
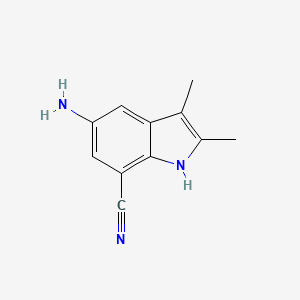
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
